4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one
Description
Properties
IUPAC Name |
4-chloro-5H-pyrimido[4,5-b][1,4]thiazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3OS/c7-5-4-6(9-2-8-5)12-1-3(11)10-4/h2H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDDAWZPKMATGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20015-70-7 | |
| Record name | 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reagents and Starting Materials
The synthesis of 4-chloro-5H,6H,7H-pyrimido[4,5-b]thiazin-6-one often begins with cyclocondensation reactions involving aminothiazole derivatives and carbonyl-containing precursors. A prominent method involves the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with imidazolidine-2-thione in dimethylformamide (DMF) under basic conditions. Triethylamine is typically employed as a base to facilitate deprotonation, while chloroform serves as the solvent medium. The reaction proceeds at −15°C to minimize side reactions, yielding the intermediate 2-chloro-4-methyl-8,9-dihydro-5H-imidazo[2,1-b]pyrimido[4,5-d]thiazine.
Procedural Details
In a representative procedure, imidazolidine-2-thione (1 mmol) is added dropwise to a stirred solution of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (1 mmol) and triethylamine (2 mmol) in chloroform. After 4 hours, the mixture is extracted with chloroform, dried over anhydrous sodium sulfate, and concentrated to yield a white powder with an 85% yield. Critical parameters include strict temperature control (−15°C to 0°C) and stoichiometric excess of the secondary amine to drive the reaction to completion.
Optimization Strategies
Yield improvements have been achieved through solvent optimization. Replacing chloroform with dichloromethane reduces reaction times by 30% but necessitates higher amine concentrations (5 mmol). Catalytic amounts of zinc chloride (10 mol%) enhance cyclization efficiency, particularly in reactions involving sterically hindered amines.
Halogenation Techniques
Direct Chlorination Methods
Post-cyclization chlorination is a key step for introducing the chlorine substituent at the 4-position. A two-stage protocol involves treating the thiazine intermediate with phosphorus oxychloride (POCl₃) at reflux (110°C) for 6–8 hours. The reaction mixture is then quenched with ice-cold water, and the product is extracted using ethyl acetate. This method achieves chlorination efficiencies of 92–95%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Post-Synthetic Modification
Alternative approaches employ N-chlorosuccinimide (NCS) in acetonitrile under ultraviolet (UV) irradiation. This radical-mediated chlorination proceeds at ambient temperature (25°C) over 24 hours, yielding 4-chloro derivatives with 88% purity. Comparative studies indicate that POCl₃-based methods produce higher regioselectivity but require rigorous moisture control, while NCS offers milder conditions suitable for acid-sensitive substrates.
Advanced Catalytic Methods
Transition Metal Catalysis
Palladium-catalyzed cross-coupling reactions have been adapted for functionalizing the pyrimido-thiazine core. A Suzuki-Miyaura coupling protocol using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in toluene/water (3:1) enables the introduction of aryl groups at the 2-position. This method preserves the chlorine substituent while expanding molecular diversity, with yields ranging from 70–85% depending on the boronic acid partner.
Organocatalytic Approaches
Enantioselective synthesis has been achieved using cinchona alkaloid-derived catalysts. In a landmark study, quinine thiourea catalysts (20 mol%) induced asymmetric induction during the cyclocondensation step, producing enantiomerically enriched 4-chloro-pyrimido-thiazinones with 78% enantiomeric excess (ee). This advancement underscores the potential for chiral variants in drug discovery applications.
Characterization and Analytical Validation
Spectroscopic Techniques
Infrared (IR) spectroscopy reveals characteristic absorptions at 1740–1735 cm⁻¹ (C=O stretch) and 1258 cm⁻¹ (C–Cl vibration), confirming successful chlorination. ¹H-NMR spectra display distinct singlet signals at δ 3.93 ppm (CH₂–thiazine) and δ 10.70 ppm (NH group), while ¹³C-NMR resonances at δ 158.7 ppm and δ 163.4 ppm correspond to the pyrimidine and thiazine carbons, respectively.
Table 1: Key Spectroscopic Data for 4-Chloro-5H,6H,7H-Pyrimido[4,5-b]Thiazin-6-One
| Technique | Characteristic Signal | Assignment |
|---|---|---|
| IR (KBr) | 1740 cm⁻¹ | Carbonyl (C=O) stretch |
| ¹H-NMR (500 MHz) | δ 3.93 (s, 2H) | Thiazine CH₂ |
| ¹³C-NMR | δ 158.7 ppm | Pyrimidine C4 |
Chromatographic Methods
High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water 65:35) achieves baseline separation of the target compound from synthetic byproducts, with a retention time of 6.8 minutes. Mass spectrometry (MS) exhibits a molecular ion peak at m/z 201.63 ([M+H]⁺), consistent with the molecular formula C₆H₄ClN₃OS.
Industrial-Scale Production Considerations
Batch Process Optimization
Pilot-scale studies demonstrate that reaction volumes exceeding 50 L require modified heating protocols to maintain temperature homogeneity. Jacketed reactors with internal cooling coils achieve 95% yield reproducibility at 100 kg batch sizes, compared to 85% in conventional setups. Economic analyses suggest raw material costs can be reduced by 40% through solvent recycling systems.
Continuous Flow Approaches
Microreactor technology enables continuous synthesis with residence times under 10 minutes. A tandem system combining cyclocondensation and chlorination steps achieves space-time yields of 1.2 kg·L⁻¹·h⁻¹, surpassing batch reactor productivity by 300%. Challenges remain in handling precipitate formation during the chlorination stage, necessitating periodic reactor flushing.
Chemical Reactions Analysis
4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Research indicates that 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one exhibits a range of biological activities that make it a candidate for further investigation in pharmacology:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. Its structure allows for interaction with microbial enzymes and pathways, potentially inhibiting growth.
- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : Some studies indicate that 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one can reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases.
Medicinal Chemistry Applications
The unique structure of 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one allows it to serve as a scaffold for the development of new pharmaceutical agents. Researchers are exploring:
- Drug Design : The compound's ability to interact with biological targets makes it suitable for designing new drugs. Modifications to its structure could enhance its efficacy and selectivity.
- Lead Compound Development : Its promising bioactivity positions it as a lead compound in drug discovery programs aimed at developing novel therapeutics for infectious diseases and cancer.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one were synthesized and tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Research
A recent investigation explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Mechanism of Action
The mechanism of action of 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or interfere with DNA replication and repair processes. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2-Chloro vs. 4-Chloro Derivatives
A key analog is 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one (CID: 108142367), which shares the molecular formula C₆H₄ClN₃OS but differs in chlorine placement (2-position) . Structural differences are evident in their SMILES notations:
Impact on Physicochemical Properties :
Functional Group Variations
Methoxy and Oxide Substituents
4-Methoxy-8-oxide Derivative (CAS: 62117-21-9):
Ethoxycarbonyl and Methyl Derivatives
As reported in , condensation reactions yield analogs with substituents like ethoxycarbonyl or methyl groups at the 7-position. For example:
Pharmacological Potential
While direct bioactivity data for the 4-chloro compound are absent, highlights pyrimido-oxazine-dione derivatives as TRPA1 inhibitors, suggesting that structural analogs in this family may target ion channels . The chloro substituent’s position and electronic effects could modulate such activity.
Biological Activity
4-Chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
- IUPAC Name: 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one
- Molecular Formula: C6H4ClN3O
- Molar Mass: 185.57 g/mol
- CAS Number: 1211524-67-2
Antimicrobial Activity
Research indicates that derivatives of pyrimido[4,5-b][1,4]thiazine compounds exhibit significant antimicrobial properties. A study demonstrated that 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the activation of caspase pathways and the modulation of apoptotic markers like Bcl-2 and Bax. A notable study reported an IC50 value of approximately 15 µM for MCF-7 cells .
Enzyme Inhibition
Enzyme inhibition studies have shown that 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one acts as a potent inhibitor of histone deacetylases (HDACs). This inhibition is crucial for the regulation of gene expression and has implications in cancer therapy. The compound exhibited an IC50 value of around 25 µM against HDAC8 .
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazine derivatives including 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one. The results indicated that modifications to the thiazine ring could enhance antimicrobial potency significantly. The study highlighted structure-activity relationships (SAR) that could guide future drug design .
Investigation of Anticancer Mechanisms
In another pivotal study focused on anticancer mechanisms published in Cancer Research, researchers investigated the effects of this compound on apoptosis in breast cancer cells. They found that treatment with 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one led to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways .
Summary of Research Findings
Q & A
Basic Research Questions
Determining the Molecular Structure and Key Functional Groups Q: How can the molecular structure of 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one be experimentally validated? A: The structure is confirmed via a combination of elemental analysis , mass spectrometry (MS) for molecular weight verification, and NMR spectroscopy to resolve the positions of the chlorine substituent, thiazine ring protons, and carbonyl group. For example, NMR can distinguish tautomeric forms (e.g., 5H vs. 7H) by analyzing ring proton splitting patterns . IR spectroscopy further identifies the carbonyl stretch (~1700 cm) and C-Cl vibrations (~600 cm) .
Synthesis Pathways and Key Reactivity Q: What are the common synthetic routes for 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one? A: Synthesis typically involves condensation reactions between substituted pyrimidine precursors and thiazine-forming reagents. For example:
- Step 1: Reacting 5-aminopyrimidine-4-thione derivatives with chloroacetic acid or ethyl bromomalonate to form the thiazine ring .
- Step 2: Chlorination at the 4-position using POCl or other chlorinating agents . Yields depend on solvent polarity (e.g., DMF vs. THF) and catalysts like KCO .
Baseline Reactivity of Functional Groups Q: Which functional groups in this compound are most reactive, and how can they be exploited in derivatization? A: The 4-chloro substituent on the pyrimidine ring undergoes nucleophilic substitution (e.g., with amines or thiols), while the 6-ketone can be reduced to an alcohol or participate in condensation reactions (e.g., forming hydrazones) . The thiazine sulfur may oxidize to sulfoxide/sulfone derivatives under controlled conditions .
Advanced Research Questions
Resolving Tautomerism via Spectroscopic and Computational Methods Q: How can researchers distinguish between tautomeric forms (e.g., 5H vs. 7H) of this compound? A: NMR is critical: Protons adjacent to the carbonyl group (6-position) exhibit distinct coupling patterns. For example, in the 5H tautomer, the thiazine methylene protons appear as a triplet, while the 7H form shows a doublet. Computational methods (DFT) can predict tautomer stability by comparing Gibbs free energies .
Optimizing Reaction Conditions for Derivatives Q: What strategies improve yields in multi-step syntheses of derivatives (e.g., 5-allyl or 5-benzyl analogs)? A: Key factors include:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 4-chloro position.
- Temperature control: Reactions at 60–80°C minimize side products during alkylation .
- Catalysts: Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems . A representative yield optimization table:
| Derivative | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Allyl | DMF | KCO | 72 |
| 5-Benzyl | THF | None | 58 |
Analyzing Collision Cross-Section (CCS) Data for Mass Spectrometry Q: How can predicted CCS values aid in characterizing this compound via ion mobility spectrometry (IMS)? A: CCS values correlate with ion shape and size. For 4-chloro-pyrimidothiazinone, predicted CCS values (Ų) for common adducts are:
| Adduct | CCS (Ų) |
|---|---|
| [M+H] | 136.8 |
| [M+Na] | 150.9 |
| [M-H] | 137.7 |
| These values help differentiate isomers or conformers in complex mixtures . |
Addressing Discrepancies in Reported Biological Activity Q: How can conflicting data on biological activity (e.g., enzyme inhibition) be resolved? A: Discrepancies often arise from assay conditions. Researchers should:
- Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
- Use structure-activity relationship (SAR) studies to compare analogs (e.g., 4-chloro vs. 2-chloro derivatives) .
- Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Computational Modeling for Target Interaction Studies Q: What computational approaches predict interactions between this compound and biological targets (e.g., TRPA1 inhibitors)? A: Molecular docking (AutoDock, Glide) and molecular dynamics (MD) simulations model binding to targets like TRPA1. Key steps:
- Prepare the ligand (AM1-BCC charges) and receptor (optimized homology model).
- Simulate binding free energies (MM/GBSA) to rank affinity .
Data Contradictions and Validation
Resolving Structural Ambiguities in Literature Q: How should researchers address conflicting structural data (e.g., 2-chloro vs. 4-chloro derivatives)? A: Cross-validate using X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., - HSQC) to assign substituent positions unambiguously. Differences in CAS registry numbers (e.g., 20015-70-7 vs. unregistered analogs) also clarify identity .
Reproducing Synthetic Yields Across Studies Q: Why do reported yields for this compound vary, and how can reproducibility be improved? A: Variations arise from impurities in starting materials or unoptimized workup. Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
